
1,1,3-トリクロロアセトン
概要
説明
1,1,3-Trichloroacetone is a chlorinated organic compound with the chemical formula C3H3Cl3O. It is a colorless to reddish liquid with a pungent odor and is known for its lachrymatory (tear-inducing) properties . This compound is used as an intermediate in various chemical syntheses and has applications in multiple fields, including organic chemistry and industrial processes.
科学的研究の応用
1,1,3-Trichloroacetone has several scientific research applications:
作用機序
Target of Action
1,1,3-Trichloroacetone (1,1,3-TCA) is primarily used as an intermediate in the synthesis of various pharmaceutical and agrochemical substances . It is particularly used as an intermediate for folic acid API synthesis, which is a crucial vitamin for various biological functions .
Mode of Action
It is known to act as a precursor for the generation of 1,3-dihalo oxyallyl intermediates . These intermediates can undergo [4 + 3] cycloadditions with a host of 1,3-diene systems , which is a key step in the synthesis of many complex organic compounds.
Biochemical Pathways
Given its role as an intermediate in the synthesis of folic acid and other pharmaceutical and agrochemical substances , it can be inferred that it indirectly influences the biochemical pathways associated with these compounds.
Pharmacokinetics
10°C), and density (1.5334 g/cm3 at 20°C) suggest that it is a relatively stable compound under normal conditions .
Result of Action
It is known to be a direct-acting mutagen in the ames/salmonella assay
生化学分析
Biochemical Properties
It is known to be a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with a host of 1,3-diene systems . This suggests that 1,1,3-Trichloroacetone may interact with various enzymes and proteins involved in these reactions.
Cellular Effects
Given its role as a precursor for 1,3-dihalo oxyallyl intermediates, it may influence various cellular processes related to these intermediates .
Molecular Mechanism
It is known to act as a precursor for 1,3-dihalo oxyallyl intermediates, suggesting that it may exert its effects at the molecular level through these intermediates .
Temporal Effects in Laboratory Settings
1,1,3-Trichloroacetone has a storage stability of at least 12 months
Metabolic Pathways
Given its role as a precursor for 1,3-dihalo oxyallyl intermediates, it may interact with enzymes or cofactors involved in these pathways .
準備方法
1,1,3-Trichloroacetone can be synthesized through several methods:
Direct Chlorination of Acetone: This method involves the chlorination of acetone using chlorine gas in the presence of a catalyst such as triethylamine or diethylamine.
Staged Catalytic Chlorination: In this method, acetone is subjected to staged catalytic chlorination using chlorine gas. An amine compound is used as a catalyst to chlorinate acetone to a dichloroacetone stage, followed by the addition of an alcohol compound as a solvent and water to adjust the reaction process.
化学反応の分析
1,1,3-Trichloroacetone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as phenols and amines, leading to the formation of various derivatives.
Cycloadditions: It serves as a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which undergo [4 + 3] cycloadditions with 1,3-diene systems.
Base-Induced Solvolysis: 1,1,3-Trichloroacetone can participate in base-induced solvolysis reactions, leading to the formation of different products.
類似化合物との比較
1,1,3-Trichloroacetone can be compared with other similar compounds:
1,1,1-Trichloroacetone: This is a chlorinated analogue of acetone with the chemical formula C3H3Cl3O.
1,3-Dichloroacetone: Another chlorinated compound used in organic synthesis, with different reactivity and applications compared to 1,1,3-Trichloroacetone.
Hexachloroacetone: A highly chlorinated compound with distinct properties and uses in various chemical reactions.
1,1,3-Trichloroacetone stands out due to its specific reactivity in nucleophilic substitution and cycloaddition reactions, making it a valuable intermediate in organic synthesis and biomedical research.
特性
IUPAC Name |
1,1,3-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILTCXCTVMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021680 | |
| Record name | 1,1,3-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-03-9 | |
| Record name | 1,1,3-Trichloroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Trichloroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Trichloropropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trichloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3-TRICHLOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with synthesizing aminopterin analogs using 1,1,3-trichloroacetone as a starting material?
A1: Research suggests that utilizing 1,1,3-trichloroacetone as a starting material for synthesizing aminopterin analogs has limitations. Specifically, reactions of 2,4,5,6-tetraaminopyrimidine with 1,1,3-trichloroacetone led to low yields of the desired pteridine products. [] This highlights the need for alternative synthetic routes or optimization strategies for this specific application.
Q2: Can 1,1,3-trichloroacetone be selectively produced during the chlorination of acetone?
A2: While the provided abstracts don't offer a definitive answer, one study explores the relationship between the concentration of 1,1,3-trichloroacetone and the density of the reaction mixture during acetone chlorination. [] This suggests that controlling reaction parameters might influence the product distribution, potentially enabling selective formation of 1,1,3-trichloroacetone. Further investigation into this relationship is necessary for confirmation.
Q3: How does the presence of chlorine atoms in ketones affect their reaction rates with chlorine radicals?
A3: Research using pulsed laser photolysis-resonance fluorescence techniques investigated the gas-phase reactions of chlorine atoms with various ketones, including chloroacetone, 1,1-dichloroacetone, and 1,1,3-trichloroacetone. [] The study found that increasing the number of chlorine substituents on the ketone generally decreases the rate constant for the reaction with chlorine radicals. This suggests that the electron-withdrawing nature of chlorine atoms influences the reactivity of the ketones towards radical species.
Q4: Is there a connection between the density of a chlorination reaction mixture and the yield of 1,1,3-trichloroacetone?
A4: A research paper specifically investigated the relationship between the content of 1,1,3-trichloroacetone and the density of the chlorination reaction mixture of acetone. [] While the abstract doesn't elaborate on the findings, it suggests a potential correlation that could be valuable for optimizing the synthesis of 1,1,3-trichloroacetone.
Q5: Are there efficient electrochemical methods for converting halohydrins to their corresponding ketones, specifically using 1,3-dichloro-2-propanol as a model compound?
A5: Research demonstrates the successful electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−. [] This method achieved high selectivity (98%) and current efficiency (92%) under optimized conditions, highlighting its potential for similar halohydrin-to-ketone conversions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


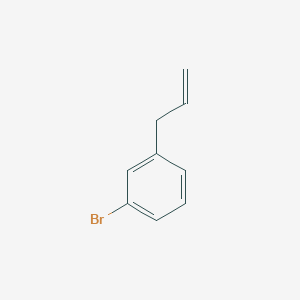

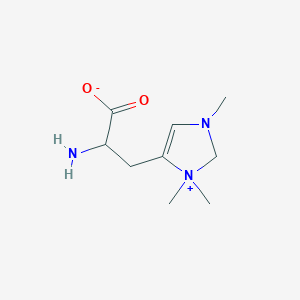
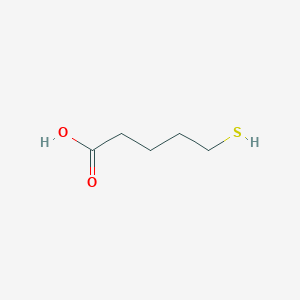

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
![5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one](/img/structure/B106221.png)
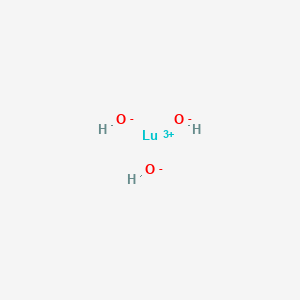
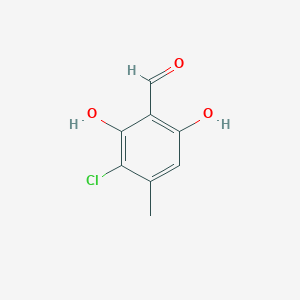
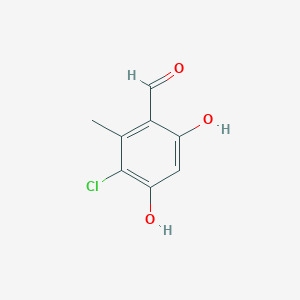
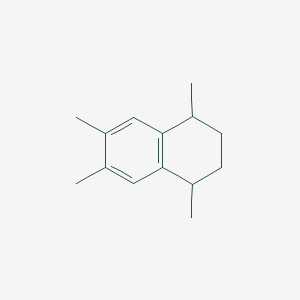
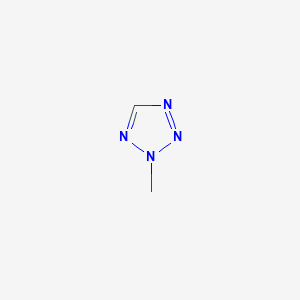
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)

